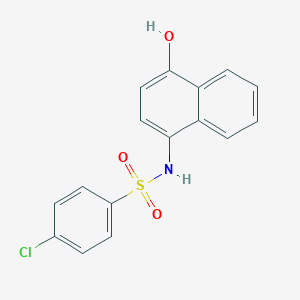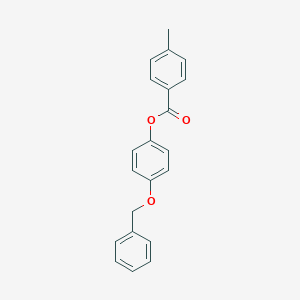![molecular formula C21H20BrNO4S B281724 N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide, also known as BZF-TMS, is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure and properties that make it an attractive candidate for various applications in the laboratory.
Mechanism of Action
The mechanism of action of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is thought to involve the modulation of ion channels in cells. Specifically, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the activity of certain potassium channels, which are involved in regulating the electrical activity of cells. By modulating these channels, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide may be able to affect various physiological processes.
Biochemical and Physiological Effects
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its activity against cancer cell lines, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to affect the electrical activity of cells and alter the release of neurotransmitters. These effects suggest that N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide may have potential as a therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide is its unique structure and properties, which make it an attractive candidate for various applications in the laboratory. Additionally, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent. However, one limitation of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are many potential future directions for research involving N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide. One area of interest is in the development of new drugs and therapies based on the structure and properties of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide and its potential applications in various physiological processes. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide in large quantities.
Synthesis Methods
The synthesis of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves a multi-step process that begins with the preparation of the dibenzo[b,d]furan intermediate. This intermediate is then reacted with the appropriate reagents to introduce the desired functional groups, including the bromine and sulfonamide moieties. The final step involves the introduction of the trimethylbenzene group to complete the synthesis of N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide.
Scientific Research Applications
N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs and therapies. N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been shown to have activity against certain cancer cell lines, suggesting that it may have potential as an anticancer agent. Additionally, N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential use as a tool for studying ion channels and their role in various physiological processes.
properties
Molecular Formula |
C21H20BrNO4S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
N-(4-bromo-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20BrNO4S/c1-11-7-12(2)21(13(3)8-11)28(25,26)23-14-9-15-19-17(24)5-4-6-18(19)27-20(15)16(22)10-14/h7-10,23H,4-6H2,1-3H3 |
InChI Key |
IZQXFEGIIFDNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C3C(=C2)C4=C(O3)CCCC4=O)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C(=C2)Br)OC4=C3C(=O)CCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Quinolinyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B281657.png)
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)



![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)